Compound Description: This compound served as a hit compound in a study screening for Clostridium difficile inhibitors. It exhibited moderate potency with a minimum inhibitory concentration (MIC) of 312/156 µM against two pathogenic C. difficile strains [].
Relevance: While 2-Methyl-8-nitroquinazolin-4(3H)-one belongs to the quinazolinone class and not thieno[3,2-d]pyrimidin-4(3H)-one, its identification as a hit compound against C. difficile led researchers to explore the structurally related thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This suggests potential shared structural features relevant to the biological activity of interest. The exploration of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the development of more potent C. difficile inhibitors [].
Compound Description: This compound emerged as a lead compound with improved potency (MIC = 19/38 µM) against C. difficile, exhibiting selectivity over normal gut microflora, acceptable stability in simulated gastric and intestinal fluid, and a favorable safety profile (CC50s >606 µM against mammalian cell lines) [].
Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The key structural difference lies in the substituent at the 7-position: a nitro group in compound 6a versus a 3-methylphenyl group in the target compound. The promising activity of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one against C. difficile highlights the potential of this scaffold for further derivatization and exploration of its structure-activity relationship [].
Compound 8f
Compound Description: This compound represents a promising lead for further optimization as a C. difficile inhibitor. It exhibits potent activity with an MIC of 3/6 µM against clinical isolates of C. difficile [].
Relevance: While the specific structure of Compound 8f is not disclosed in the paper, it is described as a derivative of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, indicating modifications at the C2-, N3-, C4-, and/or C7-positions []. This further emphasizes the potential for structural diversity and optimization within the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, making it a relevant scaffold for exploring compounds related to 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, particularly in the context of C. difficile inhibition.
Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) using molecular docking studies []. Among them, compound 2c, containing a nitrile group at a specific position, exhibited the most promising estimated Ki value (66 nM) compared to compounds 2a and 2b, which had methoxy and methyl groups, respectively, at the same position.
Relevance: These compounds highlight the potential of incorporating the thieno[3,2-d]pyrimidin-4(3H)-one scaffold into larger molecular frameworks to target specific biological activities. While these derivatives are not directly analogous to 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, they demonstrate the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one core as a building block for medicinal chemistry efforts []. Their investigation as potential VEGFR-2 inhibitors reveals the scaffold's potential across various therapeutic areas.
Compound Description: GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It has demonstrated efficacy in preclinical studies for the treatment of various cancers [].
Relevance: While GDC-0980 has a significantly more complex structure than 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, it incorporates the thieno[3,2-d]pyrimidin-4(3H)-one moiety within its structure. This underscores the significance of this specific scaffold in medicinal chemistry and drug discovery, particularly in the context of developing kinase inhibitors []. The success of GDC-0980 in preclinical cancer models highlights the potential of exploring related compounds containing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for various therapeutic applications.
Overview
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound classified as a thieno[3,2-d]pyrimidine derivative. This compound has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. It plays a significant role in biochemical reactions, especially in the inhibition of specific enzymes like EZH2, which is involved in gene silencing and cancer progression.
Synthesis Analysis
The synthesis of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves several methods, primarily focusing on cyclization and condensation reactions.
Methods and Technical Details:
Cyclization with Carbonyl Reactants: The most efficient method for synthesizing thieno[3,2-d]pyrimidin-4(3H)-ones involves the reaction of an aminothiophene substrate with formamide under high temperature conditions. This method has been reported to yield compounds with efficiencies ranging from 60% to 97% depending on the substituents used.
Catalytic Reactions: A green chemistry approach has been proposed that utilizes a four-component reaction catalyzed by palladium complexes, which emphasizes environmental sustainability while achieving good yields in the synthesis of these derivatives.
Condensation Reactions: The synthesis also includes condensation reactions between substituted aldehydes and thiophene derivatives, often employing solvents like dimethylformamide under reflux conditions.
Molecular Structure Analysis
The molecular structure of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can be described as follows:
The compound features a thieno[3,2-d]pyrimidin-4(3H)-one core structure with a methylphenyl group at the 7-position. The structural data indicates that it contains both nitrogen and sulfur atoms, contributing to its unique chemical properties and reactivity.
Chemical Reactions Analysis
The chemical reactions associated with 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily involve:
Condensation Reactions: These are crucial for forming the thieno[3,2-d]pyrimidine scaffold from simpler precursors.
Chlorination and Nucleophilic Substitution: These reactions can modify the compound further to enhance its biological activity or alter its pharmacokinetic properties.
The reported yields for various synthetic routes range from 63% to 97%, indicating efficient pathways for producing this compound and its derivatives.
Mechanism of Action
The mechanism of action for 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one primarily involves its interaction with the enzyme EZH2.
Process and Data:
The compound binds to the active site of EZH2, inhibiting its enzymatic activity and subsequently preventing histone methylation. This action leads to alterations in gene expression that can induce apoptosis in cancer cells and inhibit cell migration.
Studies have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines by disrupting normal cellular functions through its enzymatic inhibition properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one include:
Additional spectral data such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry can be utilized to confirm its structure and purity during synthesis .
Applications
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one has several scientific applications:
Anticancer Research: Its ability to inhibit EZH2 makes it a candidate for developing new anticancer therapies targeting epigenetic regulation in malignancies.
Antimicrobial Activity: Some derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones have shown significant activity against Mycobacterium tuberculosis and other bacterial strains, suggesting potential uses in treating infectious diseases .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.